molecular formula C10H14O B164338 6-Methyl-1-prop-2-ynoxycyclohexene CAS No. 127938-88-9

6-Methyl-1-prop-2-ynoxycyclohexene

Katalognummer B164338
CAS-Nummer: 127938-88-9
Molekulargewicht: 150.22 g/mol
InChI-Schlüssel: HYNNGILXEDNSQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-1-prop-2-ynoxycyclohexene, also known as MCH, is a cyclic compound with a unique structure that has gained attention in the scientific community due to its potential applications in various fields. MCH is a colorless liquid with a boiling point of 140-142°C and a molecular weight of 148.22 g/mol. In

Wirkmechanismus

The mechanism of action of 6-Methyl-1-prop-2-ynoxycyclohexene is not well understood. However, studies have shown that 6-Methyl-1-prop-2-ynoxycyclohexene can undergo various chemical reactions such as hydrogenation, oxidation, and reduction. 6-Methyl-1-prop-2-ynoxycyclohexene can also undergo cycloaddition reactions with various compounds such as alkenes, alkynes, and dienes. The unique structure of 6-Methyl-1-prop-2-ynoxycyclohexene makes it a versatile compound that can undergo various chemical reactions, making it a valuable intermediate in organic synthesis.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 6-Methyl-1-prop-2-ynoxycyclohexene. However, studies have shown that 6-Methyl-1-prop-2-ynoxycyclohexene can act as a potent inhibitor of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which can have potential applications in the treatment of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

6-Methyl-1-prop-2-ynoxycyclohexene has several advantages that make it a valuable compound for lab experiments. 6-Methyl-1-prop-2-ynoxycyclohexene is a stable compound that can be easily synthesized and purified. 6-Methyl-1-prop-2-ynoxycyclohexene is also a versatile intermediate that can be used to synthesize a wide range of compounds. However, 6-Methyl-1-prop-2-ynoxycyclohexene has some limitations. 6-Methyl-1-prop-2-ynoxycyclohexene is a highly reactive compound that can undergo various chemical reactions, which can make it difficult to control the reaction conditions. 6-Methyl-1-prop-2-ynoxycyclohexene is also a toxic compound that requires careful handling and disposal.

Zukünftige Richtungen

There are several future directions for the study of 6-Methyl-1-prop-2-ynoxycyclohexene. One direction is to explore the potential applications of 6-Methyl-1-prop-2-ynoxycyclohexene in the synthesis of novel compounds. 6-Methyl-1-prop-2-ynoxycyclohexene can be used as a building block to synthesize compounds with unique structures and properties. Another direction is to study the mechanism of action of 6-Methyl-1-prop-2-ynoxycyclohexene and its potential applications in the treatment of neurological disorders. Further research is also needed to explore the environmental impact of 6-Methyl-1-prop-2-ynoxycyclohexene and its disposal methods.

Synthesemethoden

6-Methyl-1-prop-2-ynoxycyclohexene can be synthesized through a simple and efficient method. The synthesis of 6-Methyl-1-prop-2-ynoxycyclohexene involves the reaction of 6-methylcyclohex-2-enone with propargyl alcohol in the presence of a base such as sodium hydroxide. This reaction leads to the formation of 6-Methyl-1-prop-2-ynoxycyclohexene, which can be purified through distillation and recrystallization. The yield of 6-Methyl-1-prop-2-ynoxycyclohexene can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of catalyst used.

Wissenschaftliche Forschungsanwendungen

6-Methyl-1-prop-2-ynoxycyclohexene has been extensively studied for its potential applications in various fields. One of the main applications of 6-Methyl-1-prop-2-ynoxycyclohexene is in the field of organic synthesis. 6-Methyl-1-prop-2-ynoxycyclohexene is a versatile intermediate that can be used to synthesize a wide range of compounds such as cyclohexenones, cyclohexadienes, and cyclohexenes. 6-Methyl-1-prop-2-ynoxycyclohexene has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science.

Eigenschaften

CAS-Nummer

127938-88-9

Produktname

6-Methyl-1-prop-2-ynoxycyclohexene

Molekularformel

C10H14O

Molekulargewicht

150.22 g/mol

IUPAC-Name

6-methyl-1-prop-2-ynoxycyclohexene

InChI

InChI=1S/C10H14O/c1-3-8-11-10-7-5-4-6-9(10)2/h1,7,9H,4-6,8H2,2H3

InChI-Schlüssel

HYNNGILXEDNSQY-UHFFFAOYSA-N

SMILES

CC1CCCC=C1OCC#C

Kanonische SMILES

CC1CCCC=C1OCC#C

Synonyme

Cyclohexene, 6-methyl-1-(2-propynyloxy)- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.